

# Application Note: Preparation and Standardization of Sodium Deuteroxide (NaOD) Solutions in D<sub>2</sub>O

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## Compound of Interest

Compound Name: Sodium deuteroxide

Cat. No.: B052538

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## Introduction

**Sodium deuteroxide** (NaOD) in deuterium oxide (D<sub>2</sub>O) is a strong base commonly utilized in synthetic chemistry and analytical techniques where the presence of exchangeable protons must be minimized. Applications include its use as a catalyst in deuterium-labeling reactions and for pH (or more accurately, pD) adjustment of samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The concentration of NaOD solutions can change over time due to the absorption of atmospheric CO<sub>2</sub>, similar to aqueous sodium hydroxide (NaOH) solutions. Therefore, accurate preparation and subsequent standardization are critical for reproducible and reliable experimental results.

This application note provides detailed protocols for the preparation of NaOD solutions from commercially available concentrated stock and the subsequent standardization of these solutions using a primary standard.

## Materials and Equipment

### Reagents & Consumables

Reagent	Grade	Supplier Example
Sodium deuteroxide, 40 wt. % in D <sub>2</sub> O	99.5+ atom % D	Sigma-Aldrich, Cambridge Isotope Laboratories
Deuterium oxide (D <sub>2</sub> O)	99.9+ atom % D	Acros Organics, Sigma-Aldrich
Potassium hydrogen phthalate (KHP)	Primary Standard Grade, ACS	Fisher Scientific, Sigma-Aldrich
Phenolphthalein Indicator Solution	ACS Reagent	Fisher Scientific
D <sub>2</sub> O for rinsing	99.8+ atom % D	Standard solvent grade
Volumetric flasks (various sizes)	Class A	VWR, Pyrex
Burette, 50 mL	Class A	VWR, Kimble
Pipettes, volumetric	Class A	VWR, Pyrex
Erlenmeyer flasks, 125 mL or 250 mL	-	Pyrex, Kimble
Analytical Balance	± 0.0001 g readability	Mettler Toledo, Sartorius
Magnetic stirrer and stir bars	-	VWR, IKA

## Safety and Handling

**Sodium deuteroxide** is a corrosive material that can cause severe skin burns and eye damage.<sup>[1][2][3][4][5]</sup> Always handle NaOD solutions in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.<sup>[1][6]</sup>

Store NaOD solutions in tightly sealed, well-stoppered polyethylene or borosilicate glass bottles to prevent reaction with atmospheric CO<sub>2</sub> and contamination with atmospheric moisture (H<sub>2</sub>O).<sup>[1][2][4][6]</sup> Solutions should be stored at room temperature away from light and moisture.<sup>[6]</sup>

## Experimental Protocols

## Protocol 1: Preparation of a Dilute (e.g., 0.1 M) NaOD Solution

This protocol describes the dilution of a commercially available 40 wt. % NaOD stock solution to a target concentration of 0.1 M.

- Calculate the Required Volume of Stock Solution:
  - The density of a 40 wt. % NaOD in D<sub>2</sub>O solution is approximately 1.46 - 1.56 g/mL at 20°C.<sup>[2]</sup> Use the value provided by the supplier if available. Let's use 1.50 g/mL for this example.
  - Molarity of stock = (Density × Weight % × 1000) / Molecular Weight
  - Molarity of stock ≈ (1.50 g/mL × 0.40 × 1000 mL/L) / 41.00 g/mol ≈ 14.6 M
  - Use the dilution equation  $M_1V_1 = M_2V_2$  to calculate the volume ( $V_1$ ) of the stock solution needed.
  - For 100 mL ( $V_2$ ) of a 0.1 M ( $M_2$ ) solution:  $V_1 = (0.1 \text{ M} \times 100 \text{ mL}) / 14.6 \text{ M} \approx 0.68 \text{ mL}$ .
- Dilution Procedure:
  - In a fume hood, carefully measure the calculated volume of the concentrated NaOD stock solution using a pipette or syringe.
  - Transfer the stock solution into a 100 mL Class A volumetric flask containing approximately 50 mL of D<sub>2</sub>O.
  - Caution: The dilution process is exothermic.
  - Stopper the flask and swirl gently to mix. Allow the solution to cool to room temperature.
  - Once cooled, add D<sub>2</sub>O to the calibration mark on the volumetric flask.
  - Stopper the flask and invert it several times to ensure the solution is homogeneous.
  - Transfer the prepared solution to a labeled, airtight storage bottle.

## Protocol 2: Standardization of the NaOD Solution

This procedure uses potassium hydrogen phthalate (KHP), a primary standard, to determine the exact concentration of the prepared NaOD solution.<sup>[4][6][7]</sup>

- Preparation of the Primary Standard:
  - Dry approximately 2 g of primary standard grade KHP in an oven at 110-120°C for 2 hours to remove any adsorbed moisture.<sup>[2][4]</sup>
  - Cool the dried KHP to room temperature in a desiccator.
  - On an analytical balance, accurately weigh three separate samples of KHP, each between 0.3 g and 0.4 g, into three separate 125 mL Erlenmeyer flasks.<sup>[6]</sup> Record the exact mass of each sample to four decimal places.
- Titration Procedure:
  - To the first KHP sample flask, add approximately 50 mL of D<sub>2</sub>O and a small magnetic stir bar. Stir the solution until the KHP has completely dissolved.
  - Add 2-3 drops of phenolphthalein indicator to the KHP solution.
  - Rinse a clean 50 mL burette with a small amount of the prepared NaOD solution, ensuring the solution coats all internal surfaces. Drain the rinse solution into a waste beaker.
  - Fill the burette with the NaOD solution, ensuring the tip is free of air bubbles. Record the initial volume to the nearest 0.02 mL.
  - Place the flask containing the KHP solution on a magnetic stirrer under the burette.
  - Slowly add the NaOD solution from the burette to the KHP solution while continuously stirring.
  - As the endpoint approaches, the pink color will persist for longer periods. Add the NaOD solution drop by drop until the first appearance of a faint but permanent pink color that persists for at least 30 seconds.<sup>[4]</sup> This is the endpoint.

- Record the final volume from the burette to the nearest 0.02 mL.
- Repeat the titration procedure for the other two KHP samples. The volumes of NaOD used should agree within  $\pm 0.1$  mL.
- Calculation of NaOD Molarity:
  - The reaction between NaOD and KHP is a 1:1 molar ratio:  $\text{NaOD} + \text{KHC}_8\text{H}_4\text{O}_4 \rightarrow \text{KNaC}_8\text{H}_4\text{O}_4 + \text{H}_2\text{O}$
  - Moles of KHP:  $\text{Moles} = \text{Mass of KHP (g)} / \text{Molar Mass of KHP (204.22 g/mol)}$
  - Moles of NaOD: At the equivalence point, Moles of NaOD = Moles of KHP
  - Molarity of NaOD:  $\text{Molarity (M)} = \text{Moles of NaOD} / \text{Volume of NaOD used (L)}$

## Data Presentation

### Stock Solution Properties

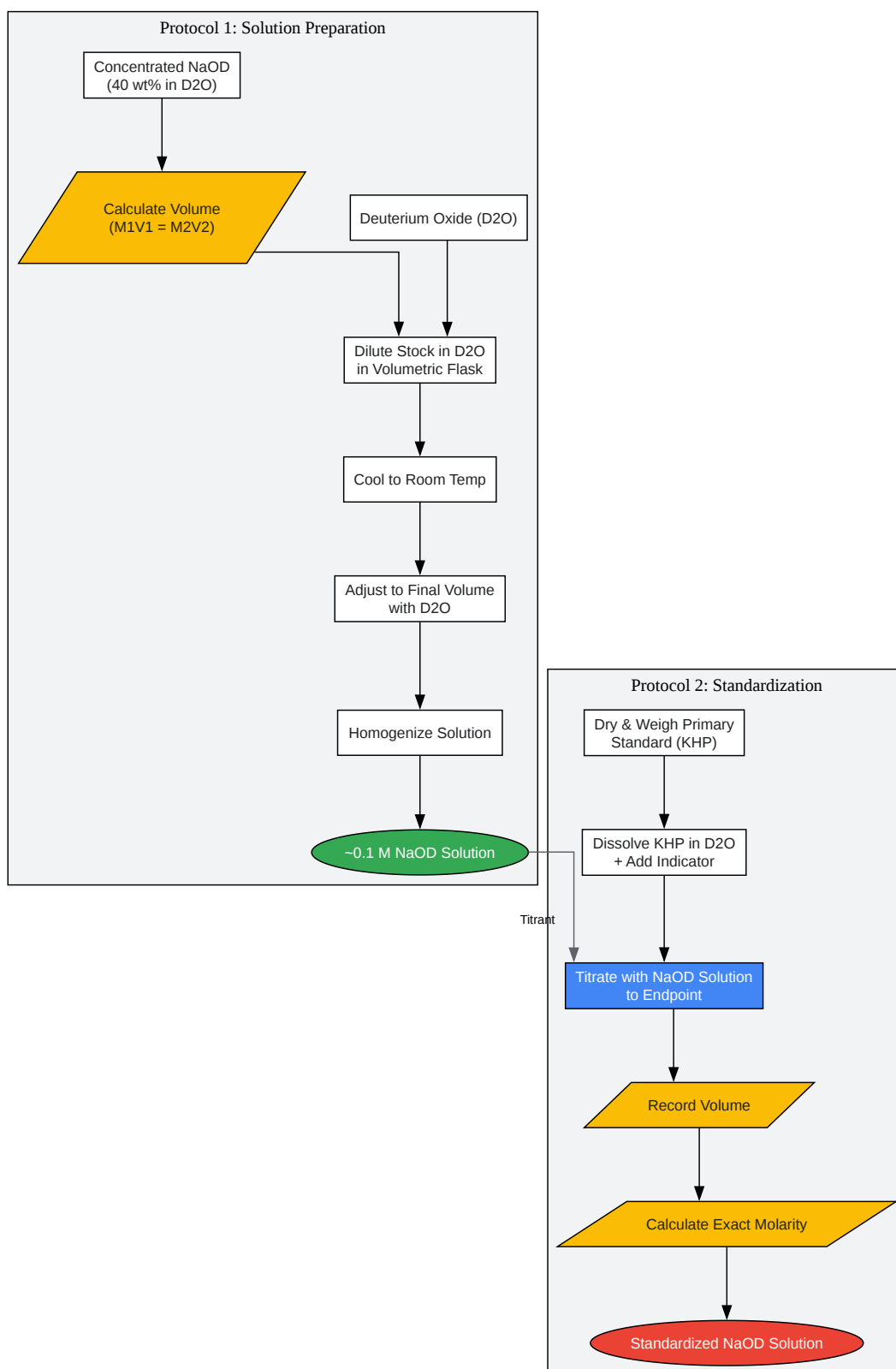
Property	Value	Source
Chemical Formula	NaOD	[8]
CAS Number	14014-06-3	[8]
Molecular Weight	41.00 g/mol	[8][9]
Commercial Concentration	30 or 40 wt. % in D <sub>2</sub> O	[1][6][9][10]
Isotopic Purity	$\geq 99.5$ atom % D	[9]
Density (40 wt. % solution)	$\sim 1.50$ g/cm <sup>3</sup> at 20 °C	[2]
Stability	$\geq 1$ year (when properly stored)	[11]

### Standardization Data Example

Trial	Mass of KHP (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of NaOD (mL)	Molarity of NaOD (mol/L)
1	0.3521	0.15	17.45	17.30	0.0997
2	0.3558	17.45	35.02	17.57	0.0991
3	0.3533	0.08	17.41	17.33	0.0998
Average	-	-	-	-	0.0995
Std. Dev.	-	-	-	-	± 0.0004

## Workflow and Pathway Visualization

The following diagram illustrates the complete workflow for the preparation and standardization of a NaOD solution.



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Caption: Workflow for preparing and standardizing NaOD in D<sub>2</sub>O solutions.

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